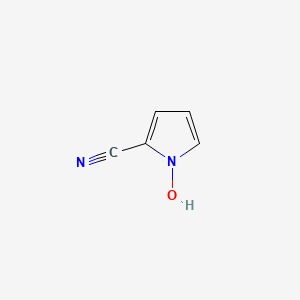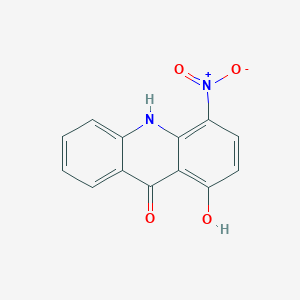
2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one
概要
説明
2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one is a synthetic organic compound with the molecular formula C({13})H({14})ClN(_{5})O. This compound features a quinuclidinone core linked to a chlorinated purine moiety, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinuclidin-3-one and 6-chloropurine.
Reaction Conditions: The key step involves the alkylation of quinuclidin-3-one with 6-chloropurine under basic conditions. Commonly used bases include potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH).
Solvents: The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinuclidinone moiety can be subjected to oxidation or reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., NaOH) and a solvent like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom on the purine ring.
科学的研究の応用
2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, potentially inhibiting or modulating enzyme activity. The quinuclidinone core may interact with different biological targets, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
6-Chloropurine: Shares the purine core but lacks the quinuclidinone moiety.
Quinuclidin-3-one: Contains the quinuclidinone core but lacks the purine moiety.
2-Chloro-9-methyl-3H-purin-6(9H)-one: Similar purine structure with different substituents.
Uniqueness
2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one is unique due to its combined structural features of a chlorinated purine and a quinuclidinone core. This dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research .
特性
IUPAC Name |
2-[(6-chloropurin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-12-10-13(16-6-15-12)19(7-17-10)5-9-11(20)8-1-3-18(9)4-2-8/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKEXQQRQWYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2CN3C=NC4=C3N=CN=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305368 | |
| Record name | NSC170491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405096-63-1 | |
| Record name | NSC170491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B3351813.png)









